Cas no 27408-88-4 (1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-)

1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 化学的及び物理的性質
名前と識別子
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- 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-
- 2-Ethylisoindolin-1-imine
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- インチ: 1S/C10H12N2/c1-2-12-7-8-5-3-4-6-9(8)10(12)11/h3-6,11H,2,7H2,1H3
- InChIKey: USJRVQWIMMYHJP-UHFFFAOYSA-N
- ほほえんだ: C1(=N)C2=C(C=CC=C2)CN1CC
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- ふってん: 242.7±43.0 °C(Predicted)
- 酸性度係数(pKa): 12.09±0.20(Predicted)
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7792649-2.5g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 2.5g |
$1008.0 | 2025-03-21 | |
Enamine | EN300-7792649-5.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 5.0g |
$1488.0 | 2025-03-21 | |
Enamine | EN300-7792649-0.5g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.5g |
$493.0 | 2025-03-21 | |
Enamine | EN300-7792649-0.25g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.25g |
$472.0 | 2025-03-21 | |
Enamine | EN300-7792649-1.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 1.0g |
$513.0 | 2025-03-21 | |
Enamine | EN300-7792649-0.1g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.1g |
$451.0 | 2025-03-21 | |
Enamine | EN300-7792649-0.05g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 0.05g |
$431.0 | 2025-03-21 | |
Enamine | EN300-7792649-10.0g |
2-ethyl-2,3-dihydro-1H-isoindol-1-imine |
27408-88-4 | 95.0% | 10.0g |
$2209.0 | 2025-03-21 |
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro- 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro-に関する追加情報
Professional Introduction to 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro (CAS No. 27408-88-4)
1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro, a compound with the chemical identifier CAS No. 27408-88-4, represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecule's framework, characterized by a fused ring system consisting of an isoindole core and an imine functional group, makes it a versatile scaffold for the development of novel bioactive molecules.
The isoindole moiety is particularly noteworthy for its presence in various biologically active natural products and synthetic drugs. Its rigid bicyclic structure provides a stable platform for further functionalization, enabling chemists to explore diverse chemical modifications. The imine group, located at the 1-position of the isoindole ring, introduces reactivity that can be exploited for the synthesis of more complex derivatives. This combination of structural features makes 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro a valuable building block in the quest for new therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The isoindole scaffold has been particularly explored for its potential in oncology due to its ability to interact with biological targets involved in cell proliferation and differentiation. Preclinical studies have demonstrated that derivatives of isoindole exhibit promising activity against various cancer cell lines by inhibiting key signaling pathways.
The addition of the ethyl and dihydro substituents in 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro further enhances its pharmacological profile. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The ethyl group at the 2-position introduces a degree of lipophilicity, which can be critical for membrane permeability and target interaction. Meanwhile, the dihydro substitution at the 2,3-position modifies the electronic properties of the ring system, potentially altering reactivity and biological activity.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the imine group have been shown to improve interactions with enzymes involved in metabolic pathways relevant to metabolic disorders. Similarly, alterations around the isoindole core have led to compounds with improved efficacy against inflammatory diseases.
The synthesis of 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro presents an interesting challenge due to its heterocyclic nature. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. Advances in catalytic methods have recently enabled more efficient synthetic strategies, reducing the number of steps and minimizing byproduct formation. These innovations have not only improved access to this compound but also provided insights into general methodologies applicable to other isoindole derivatives.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of isoindole derivatives make them attractive candidates for organic semiconductors and light-emitting diodes (OLEDs). By tuning the substitution pattern on the isoindole core, researchers can modulate charge transport properties, making these materials suitable for use in electronic devices.
The growing interest in green chemistry has also influenced research on compounds like 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro. Efforts are underway to develop synthetic routes that minimize environmental impact by reducing waste generation and energy consumption. Biocatalytic approaches have emerged as particularly promising alternatives to traditional chemical synthesis. These methods utilize enzymes as catalysts under mild conditions, offering a sustainable route to producing complex molecules like this one.
The future direction of research on this compound is likely to focus on expanding its therapeutic applications through structure-based drug design. By understanding how different substituents influence biological activity at a molecular level, chemists can rationally design next-generation drugs with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality.
In conclusion, CAS No. 27408-88-4, corresponding to 1H-Isoindol-1-imine, 2-ethyl-2,3-dihydro, represents a fascinating molecule with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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